4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
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Overview
Description
4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that features a pyridine ring, an indole derivative, and a butanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide likely involves multiple steps, including the formation of the pyridine and indole rings, followed by their coupling and subsequent functionalization to introduce the butanamide group. Typical reaction conditions might include:
Formation of Pyridine Ring: This could involve cyclization reactions using precursors like 3-aminopyridine.
Formation of Indole Ring: This might involve Fischer indole synthesis using phenylhydrazine and a ketone.
Coupling Reactions: The pyridine and indole derivatives could be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Functionalization: Introduction of the butanamide group could be achieved through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the butanamide can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols.
Scientific Research Applications
4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide: can be compared to other indole derivatives or pyridine-containing compounds.
Indole Derivatives: Compounds like tryptophan or serotonin.
Pyridine Derivatives: Compounds like nicotine or pyridoxine.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-oxo-N-(pyridin-3-ylmethyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C21H22N4O2/c26-20(23-13-15-4-3-10-22-12-15)7-8-21(27)25-11-9-19-17(14-25)16-5-1-2-6-18(16)24-19/h1-6,10,12,24H,7-9,11,13-14H2,(H,23,26) |
InChI Key |
UFPVXLULKQDMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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